molecular formula C15H15ClN2O3 B1450145 N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide CAS No. 1020058-56-3

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide

Cat. No. B1450145
M. Wt: 306.74 g/mol
InChI Key: SMQBKNRHVROXNC-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide, also known as NAC, is a compound with a wide range of applications in scientific research. NAC is a derivative of the amino acid cysteine, and is most commonly used as a dietary supplement. It has been studied extensively for its potential to reduce oxidative stress, and its ability to interact with various biochemical pathways. NAC is also used in laboratory experiments due to its ability to act as an antioxidant, as well as its ability to modify the activity of certain enzymes.

Scientific Research Applications

Green Synthesis in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is utilized in the green synthesis of azo disperse dyes. A novel Pd/C catalyst developed for the hydrogenation of its nitro derivative showed high activity, selectivity, and stability, achieving 99.3% selectivity (Zhang Qun-feng, 2008).

Intermediate in Chemical Synthesis

4-Choloro-2-hydroxyacetophenone, synthesized from 3-aminophenol, involves steps including acetylation and methylation. N-(4-acetyl-3-hydroxyphenyl)acetamide, a related compound, is formed in this process (Teng Da-wei, 2011).

Hydrogen Bond Studies

Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-acetamides show the importance of intramolecular hydrogen bonding. These studies are crucial for understanding the electronic behavior and molecular structure of related compounds (T. Romero & Angela Margarita, 2008).

Potential in Anticancer and Anti-Inflammatory Research

2-(Substituted phenoxy) acetamide derivatives have shown potential as anticancer and anti-inflammatory agents. Compounds with halogens on the aromatic ring exhibited notable activity, suggesting their therapeutic potential (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).

Insecticidal Applications

N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds showed excellent results, highlighting their potential as insecticides (Kaiwan O. Rashid et al., 2021).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, demonstrates the significance of chemoselective acetylation in drug development (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQBKNRHVROXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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